molecular formula C21H19N5O4 B4859389 5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide

5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B4859389
M. Wt: 405.4 g/mol
InChI Key: UVDYYQHWJWTNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a morpholine ring, a benzoxadiazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Construction of the Oxazole Ring: The oxazole ring is formed via cyclization reactions, typically involving the condensation of an amide with an aldehyde or ketone.

    Final Coupling: The final step involves coupling the benzoxadiazole and oxazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the morpholine and benzoxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which imparts unique chemical and biological properties. This combination allows for versatile applications across various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-13-17(18(23-29-13)14-5-3-2-4-6-14)21(27)22-15-7-8-16(20-19(15)24-30-25-20)26-9-11-28-12-10-26/h2-8H,9-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDYYQHWJWTNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C4=NON=C34)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.